molecular formula C7H18N2O B15313966 1-Amino-4-(dimethylamino)-2-methylbutan-2-ol

1-Amino-4-(dimethylamino)-2-methylbutan-2-ol

Cat. No.: B15313966
M. Wt: 146.23 g/mol
InChI Key: WMPJWMMDBBXVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-4-(dimethylamino)-2-methylbutan-2-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of both amino and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications. Its unique structure allows it to participate in a wide range of chemical processes, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-(dimethylamino)-2-methylbutan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-butene with dimethylamine in the presence of a catalyst, followed by the addition of ammonia. This method typically requires controlled reaction conditions, including specific temperatures and pressures, to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions allows for efficient and cost-effective production of this compound. Industrial methods may also include purification steps such as distillation and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-(dimethylamino)-2-methylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-Amino-4-(dimethylamino)-2-methylbutan-2-ol has numerous applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Amino-4-(dimethylamino)-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-methylpropan-2-ol: Similar in structure but lacks the dimethylamino group.

    2-Amino-2-methyl-1-propanol: Another amino alcohol with a different arrangement of functional groups.

    4-(Dimethylamino)-2-butanol: Similar but with a different position of the amino group.

Uniqueness

1-Amino-4-(dimethylamino)-2-methylbutan-2-ol is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are required.

Properties

Molecular Formula

C7H18N2O

Molecular Weight

146.23 g/mol

IUPAC Name

1-amino-4-(dimethylamino)-2-methylbutan-2-ol

InChI

InChI=1S/C7H18N2O/c1-7(10,6-8)4-5-9(2)3/h10H,4-6,8H2,1-3H3

InChI Key

WMPJWMMDBBXVJT-UHFFFAOYSA-N

Canonical SMILES

CC(CCN(C)C)(CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.